1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

説明

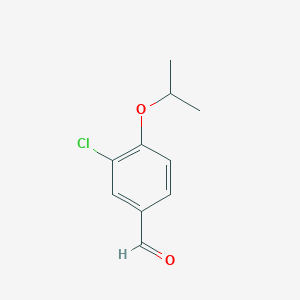

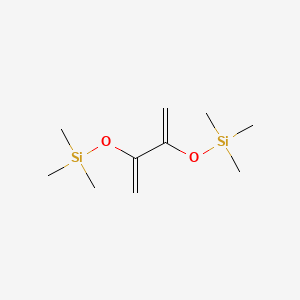

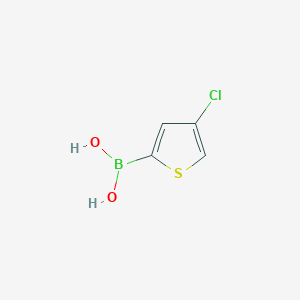

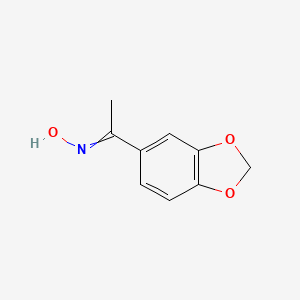

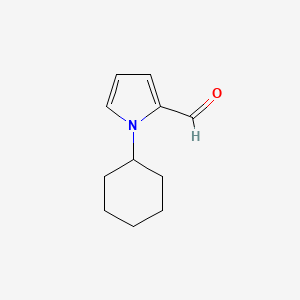

“1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” is an organic compound that contains a pyrrole ring with a cyclohexyl group attached to it . It has a molecular weight of 177.24 and a molecular formula of C11H15NO . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .

Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring attached to a cyclohexyl group . The pyrrole ring is a five-membered aromatic heterocycle, while the cyclohexyl group is a cycloalkane with a six-membered ring .

Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” are not detailed in the retrieved data, it’s known that Py-2-C derivatives are involved in various biological functions . For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

科学的研究の応用

Supramolecular Chains and Single Molecule Magnets

Research on supramolecular chains of high nuclearity {Mn(III)25} barrel-like clusters linked via Na(+) cations into a 1D polymeric topology has been conducted. These structures exhibit single-molecule magnetic behavior, suggesting potential applications in materials science and information storage technologies (Giannopoulos et al., 2014).

Chiral Complexes and Circular Dichroism

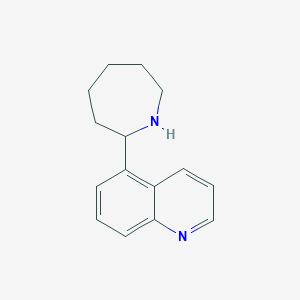

The synthesis of enantiomerically pure bis-bidentate ligands from 1,2-diaminecyclohexane and pyrrole-2-carbaldehyde and their coordination with metal ions NiII, CuII, and ZnII have been explored. These complexes exhibit distinct helical structures and optical properties, opening pathways for their use in chiral technologies and materials science (Wang et al., 2007).

Photoinduced Intramolecular Additions

Efficient intramolecular photoaddition reactions of haloindole and chloropyrrole carbaldehydes have been developed, facilitating the synthesis of fused indoles and pyrroles. These reactions have implications for the construction of complex organic molecules with potential applications in pharmaceuticals and organic electronics (Lu et al., 2009).

Organic Synthesis and Medicinal Chemistry

Pyrrole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies highlight the potential of pyrrole-based compounds in the development of new therapeutic agents (Battilocchio et al., 2013).

Advanced Organic Synthesis Techniques

Advancements in the use of bromovinyl aldehydes, including cyclohexenecarbaldehydes, under palladium-catalyzed conditions have been reviewed. These substrates are crucial for constructing compounds with biological, medicinal, and material applications, showcasing the versatility of pyrrole-2-carbaldehyde derivatives in synthetic organic chemistry (Ghosh & Ray, 2017).

将来の方向性

The future directions of research on “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” and its derivatives could involve further exploration of their various biological functions, as suggested by the importance of the Py-2-C skeleton in vivo . Additionally, more studies could be conducted to understand their synthesis and chemical reactions better.

特性

IUPAC Name |

1-cyclohexylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMAGRHANFXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390360 | |

| Record name | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

878422-21-0 | |

| Record name | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。